molecular formula C12H10ClGa B13151985 Chloro(diphenyl)gallane CAS No. 1079-63-6

Chloro(diphenyl)gallane

Cat. No.: B13151985
CAS No.: 1079-63-6
M. Wt: 259.38 g/mol
InChI Key: XAAKZQZRKCYACT-UHFFFAOYSA-M
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Description

Chloro(diphenyl)gallane is an organogallium compound with the chemical formula GaCl(C6H5)2 It is a member of the organometallic compounds, which are characterized by the presence of a metal-carbon bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(diphenyl)gallane can be synthesized through several methods. One common method involves the reaction of gallium trichloride (GaCl3) with diphenylmagnesium (Mg(C6H5)2) in an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Chloro(diphenyl)gallane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form gallium oxide derivatives.

    Reduction: It can be reduced to form gallium hydrides.

    Substitution: The chlorine atom can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products Formed

    Oxidation: Gallium oxide (Ga2O3) derivatives.

    Reduction: Gallium hydrides (GaH3).

    Substitution: Various organogallium compounds depending on the substituent used.

Scientific Research Applications

Chloro(diphenyl)gallane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organogallium compounds and as a catalyst in organic reactions.

    Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as an anticancer agent.

    Industry: It is used in the production of semiconductors and as a reagent in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of chloro(diphenyl)gallane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with these targets, altering their activity and function. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Chloro(diphenyl)silane: Similar in structure but contains silicon instead of gallium.

    Chloro(diphenyl)stannane: Contains tin instead of gallium.

    Chloro(diphenyl)plumbane: Contains lead instead of gallium.

Uniqueness

Chloro(diphenyl)gallane is unique due to the presence of gallium, which imparts distinct chemical properties such as higher reactivity and the ability to form stable complexes with various ligands. This makes it particularly useful in applications where other similar compounds may not be as effective.

Properties

CAS No.

1079-63-6

Molecular Formula

C12H10ClGa

Molecular Weight

259.38 g/mol

IUPAC Name

chloro(diphenyl)gallane

InChI

InChI=1S/2C6H5.ClH.Ga/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H;/q;;;+1/p-1

InChI Key

XAAKZQZRKCYACT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Ga](C2=CC=CC=C2)Cl

Origin of Product

United States

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